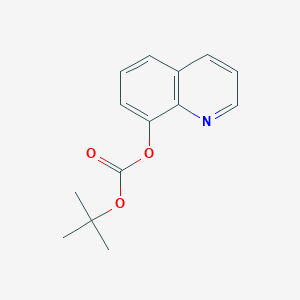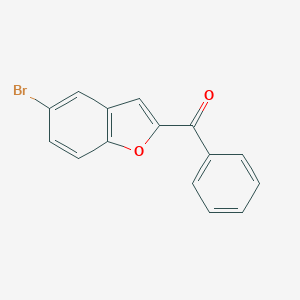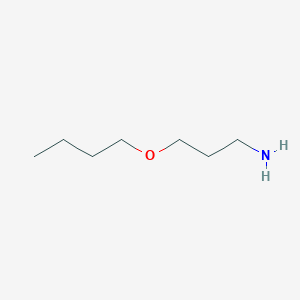
3-Butoxypropylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of alkylamine derivatives is a topic of interest in several of the provided papers. For instance, paper describes a large-scale synthesis of tert-butoxycarbonyl amino derivatives from L-aspartic acid, which involves several steps including methylation, reduction, protection, and mesylation. This process could potentially be adapted for the synthesis of 3-butoxypropylamine by changing the starting materials and reaction conditions. Similarly, paper outlines a synthesis of 3-butenylamine, which is structurally related to 3-butoxypropylamine, using a Gabriel amine synthesis combined with a Mitsunobu reaction. This method avoids the use of air-sensitive hydride reagents and potentially explosive azide intermediates, suggesting a safer and more convenient approach to synthesizing alkylamines.
Molecular Structure Analysis
The molecular structure of alkylamines is crucial in determining their pharmacological effects. The papers do not directly discuss the molecular structure of 3-butoxypropylamine, but they do provide insights into the importance of the alkyl chain length and substituents on the amine nitrogen. For example, paper shows that the electrophysiological properties of 2,3-dimethyl-2-butylamine derivatives are significantly influenced by the substituents on the amine side chain, which could be extrapolated to the structure-activity relationship of 3-butoxypropylamine.
Chemical Reactions Analysis
The chemical reactivity of alkylamines is another area of interest. Paper discusses the N-demethylation of butynamine, a hypotensive amine, which is a key metabolic pathway in vivo. This suggests that 3-butoxypropylamine could also undergo similar metabolic transformations, affecting its pharmacokinetics and pharmacodynamics.
Physical and Chemical Properties Analysis
The physical and chemical properties of alkylamines, such as solubility, boiling point, and stability, are determined by their molecular structure. While the papers do not provide specific data on 3-butoxypropylamine, they do discuss related compounds. For instance, paper mentions that the introduction of an alkyl group on the carbon atom alpha to the amino function does not necessarily enhance beta-adrenergic receptor selectivity, which could be relevant to the physical properties and receptor interactions of 3-butoxypropylamine.
Wissenschaftliche Forschungsanwendungen
Ultrasonic Absorption in Aqueous Solutions
The study by Nishikawa, Haraguchi, and Fukuyama (1991) examined the ultrasonic absorption coefficients in aqueous solutions of 3-butoxypropylamine. They discovered a relaxation process due to proton-transfer reactions in the solution, indicating diffusion-controlled reactions. Additionally, they observed an aggregation reaction in concentrations above 0.5 mol dm−3, suggesting that 3-butoxypropylamine influences both proton transfer and aggregation reactions in aqueous environments (Nishikawa, Haraguchi, & Fukuyama, 1991).
N-Demethylation of Butynamine
In a study conducted by McMahon and Easton (1962), the N-demethylation of butynamine, a hypotensive amine, was investigated. They found that butynamine undergoes N-demethylation by microsomal enzymes of rat liver, forming des-N-methyl butynamine, which possesses hypotensive activity. This indicates that 3-butoxypropylamine derivatives like butynamine can undergo significant metabolic transformations, potentially affecting their physiological properties (McMahon & Easton, 1962).
Aryloxypropane Derivatives
The research by Petrow, Stephenson, and Thomas (1956) focused on aryloxypropane derivatives related to 3-butoxypropylamine. They found that compounds like 3-aryloxy-2hydroxypropylamines exhibited significant local anaesthetic activity, with some derivatives being more potent than procaine. This suggests the potential of 3-butoxypropylamine derivatives in developing local anaesthetics and other pharmacological agents (Petrow, Stephenson, & Thomas, 1956).
Safety And Hazards
3-Butoxypropylamine is classified as corrosive . It causes burns and requires suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Contaminated clothing should be removed immediately . In case of an accident or if one feels unwell, medical advice should be sought immediately .
Eigenschaften
IUPAC Name |
3-butoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUBRQWGZPPVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066070 | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxypropylamine | |
CAS RN |
16499-88-0 | |
| Record name | 3-Butoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butoxypropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

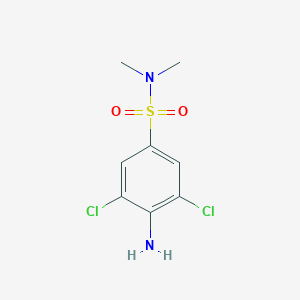
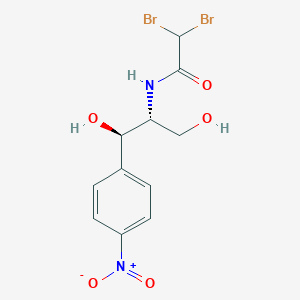
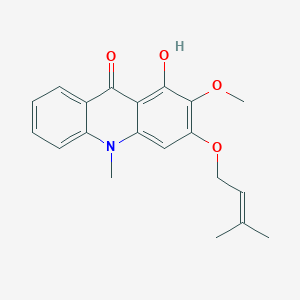
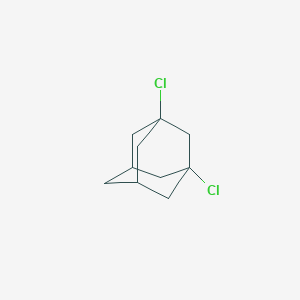
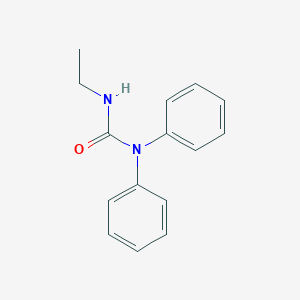
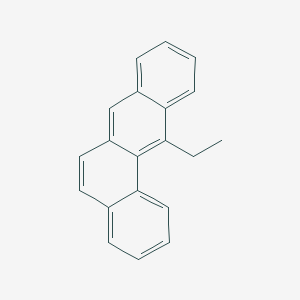
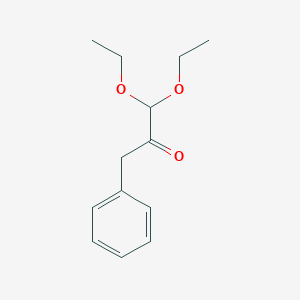
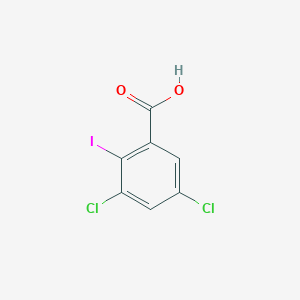
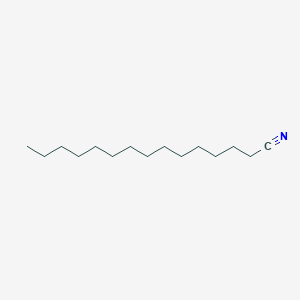
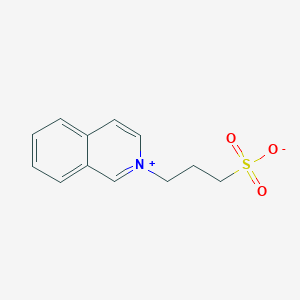
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
